Ombitasvir, also known as ABT-267, is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, ] It is classified as a direct-acting antiviral agent (DAA) and is a key component of multi-targeted therapies for HCV infection. [, , , ] Ombitasvir exhibits pan-genotypic activity, demonstrating effectiveness against various HCV genotypes. [, ] Its role in scientific research primarily focuses on its antiviral activity and mechanisms of action against HCV. [, ]
Ombitasvir was developed by AbbVie and is classified as a direct-acting antiviral agent. It is specifically designed to target and inhibit the NS5A protein, which is essential for viral RNA replication and assembly. This compound has shown excellent potency, metabolic stability, and favorable pharmacokinetic properties, making it a significant player in HCV therapy .
The synthesis of ombitasvir involves several chemical reactions, including alkylation and carbamate formation. The process begins with the preparation of key intermediates, which are then combined to yield the final product. A notable method includes the use of dimethyl[(2S,5S)-1-(4-tert-butylphenyl)pyrrolidine-2,5-diyl]bis{benzene-4,1-diylcarbamoyl(2S)pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})biscarbamate hydrate .
The synthesis requires careful control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity of the synthesized compound.
Ombitasvir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is , with a molecular weight of approximately 518.64 g/mol. Its structure includes pyrrolidine rings and carbamate moieties that are critical for its interaction with the NS5A protein .
The three-dimensional arrangement of atoms within ombitasvir can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational flexibility and binding capabilities.
Ombitasvir undergoes several chemical reactions during its metabolism in the human body. The primary metabolic pathway involves enzymatic amide hydrolysis, leading to the formation of various metabolites such as M23 (dianiline) and others that are further processed via cytochrome P450 enzymes, primarily CYP2C8 .
The elimination of ombitasvir occurs mainly through fecal excretion (approximately 90% of the dose), with minimal renal excretion observed . Understanding these reactions is crucial for predicting drug interactions and optimizing therapeutic regimens.
Ombitasvir exerts its antiviral effects by binding to the NS5A protein of HCV, inhibiting its function in viral replication. This inhibition disrupts the assembly of viral particles and prevents the virus from effectively replicating within host cells. Studies have shown that ombitasvir demonstrates high potency across various HCV genotypes, making it a valuable component in combination therapies for hepatitis C .
The mechanism involves both direct binding to NS5A and potentially altering the protein's conformation, thereby impairing its role in the viral life cycle.
Ombitasvir is typically presented as a white to off-white powder with good solubility in organic solvents but limited solubility in water. The melting point ranges around 150-160 °C, indicating stability under standard storage conditions.
These properties are essential for formulation development and ensuring optimal bioavailability when administered to patients .
Ombitasvir is primarily utilized in clinical settings for treating chronic hepatitis C infections. Its application extends beyond monotherapy; it is often combined with other antiviral agents like paritaprevir and dasabuvir to enhance therapeutic effectiveness against multiple HCV genotypes.
Research continues into its potential applications in other viral infections or as part of combination therapies targeting different aspects of viral replication or resistance mechanisms . Additionally, ongoing studies aim to explore its pharmacokinetics and dynamics further to optimize dosing strategies for various patient populations.
Ombitasvir (ABT-267) is a complex symmetric molecule with a bis-imidazole core linked to pyrrolidine groups and terminated by tert-butylphenyl end caps. Its chemical formula is C₅₀H₆₇N₇O₈, with a molecular weight of 894.13 g/mol [5] [8] [10]. The structure features six chiral centers with an (S,S)-configuration at the central pyrrolidine linker, which is critical for binding to the hepatitis C virus (HCV) NS5A protein [1] [10]. X-ray crystallography confirms that the dimeric symmetry mimics the NS5A dimer interface, enabling high-affinity interactions [4]. The molecule adopts a linear topology with benzimidazole units connected via flexible pyrrolidine linkers, allowing conformational adaptation to the target protein’s hydrophobic cleft [1] [4].
Table 1: Key Structural Features of Ombitasvir
Structural Element | Chemical Description | Role in Target Binding |
---|---|---|
Central Core | Bis-imidazole-proline scaffold | Dimeric symmetry for NS5A dimer interaction |
Linker Groups | Chiral pyrrolidine (S-configuration) | Spatial orientation for optimal hydrogen bonding |
End Caps | 4-tert-Butylphenyl moieties | Hydrophobic pocket occupation and binding stabilization |
Terminal Groups | Carbamate-protected amino acids | Solubility modulation and metabolic stability |
The synthesis of ombitasvir employs a convergent strategy, involving separate preparation of the central bis-imidazole-pyrrolidine core and terminal carbamate-protected proline units, followed by peptide coupling [1] [10]. Key steps include:
Structural optimization focused on enhancing pan-genotypic coverage and overcoming resistance mutations. Initial lead compounds exhibited suboptimal potency against genotype 1a. Introducing the 4-tert-butylphenyl end cap improved potency >100-fold by filling a hydrophobic NS5A pocket [1] [6]. Modifying the linker length with pyrrolidine (instead of piperazine) reduced metabolic clearance while maintaining rigidity [1] [10]. These changes yielded ombitasvir’s picomolar efficacy against genotypes 1–5 [6] [10].
Ombitasvir’s SAR profile highlights the significance of symmetry, stereochemistry, and substituent bulk in NS5A inhibition:
Table 2: Ombitasvir's Antiviral Activity Against HCV Genotypes
HCV Genotype | EC₅₀ (pM) | Resistance-Associated Variants (RAVs) | Fold Resistance |
---|---|---|---|
1a | 0.014–0.186 | M28V, Q30R, Y93C/S/H/N | 58 to >40,000 |
1b | 0.005–0.056 | L31V, Y93H | 243–500 |
2a | 0.82 | Nil | – |
3a | 19.3 | A30K, Y93H | 150–250 |
4a | 1.71 | L28V, L30R | 20–50 |
6a | 366–415 | F28L, P29S | 5–10 |
Data derived from replicon assays in Huh-7 cells [6] [10].
Ombitasvir is a BCS Class IV compound with poor aqueous solubility (<0.01 mg/mL) and high permeability [9]. Its physicochemical profile includes:
Bioavailability challenges are addressed through amorphous solid dispersions (ASDs). A 5% drug-load ASD increases oral bioavailability to 8% in dogs by forming amorphous nanoprecipitates. Co-administration with permeation enhancers (e.g., lauroyl L-carnitine) boosts bioavailability to 78% by enhancing intestinal absorption and inhibiting efflux transporters [9]. Metabolism involves amide hydrolysis followed by CYP2C8-mediated oxidation, with 90.2% fecal excretion of unchanged drug [2] [7]. The elimination half-life is 21–25 hours, supporting once-daily dosing [2] [6].
Table 3: Physicochemical and Pharmacokinetic Parameters
Property | Value | Method/Notes |
---|---|---|
Water Solubility | <0.01 mg/mL | BCS Class IV [9] |
LogP | 7.7 | High lipophilicity [5] [10] |
Plasma Protein Binding | 99.9% | Albumin binding [2] [6] |
Bioavailability (Rat) | ~2% (neat crystal); 78% (with PEs) | Lauroyl L-carnitine enhances absorption [9] |
Metabolism | Amide hydrolysis → CYP2C8 oxidation | Major metabolites inactive [2] [7] |
Elimination Half-life | 21–25 hours | Supports once-daily dosing [2] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7